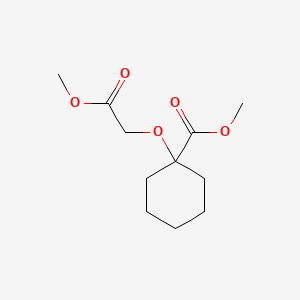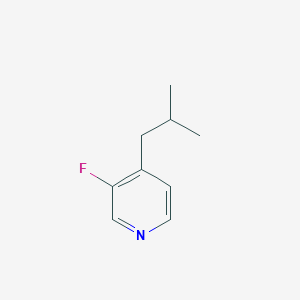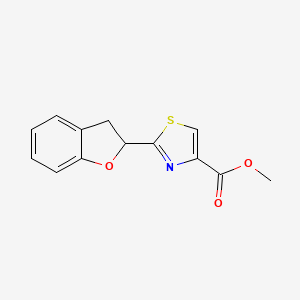
2-Chloro-4-(chloromethyl)-5-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(chloromethyl)-5-methylpyridine is an organic compound belonging to the class of pyridines Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(chloromethyl)-5-methylpyridine typically involves the chlorination of 4-(chloromethyl)-5-methylpyridine. One common method includes the reaction of 4-(chloromethyl)-5-methylpyridine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
4-(chloromethyl)-5-methylpyridine+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
2-Chloro-4-(chloromethyl)-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives with altered functional groups.
科学的研究の応用
2-Chloro-4-(chloromethyl)-5-methylpyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic properties.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-4-(chloromethyl)-5-methylpyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-methylpyridine
- 4-Chloro-2-(chloromethyl)quinazoline
- 2-Chloro-4-(trifluoromethyl)pyrimidine
Comparison
2-Chloro-4-(chloromethyl)-5-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity in substitution and oxidation reactions, as well as varying biological effects.
特性
分子式 |
C7H7Cl2N |
|---|---|
分子量 |
176.04 g/mol |
IUPAC名 |
2-chloro-4-(chloromethyl)-5-methylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-5-4-10-7(9)2-6(5)3-8/h2,4H,3H2,1H3 |
InChIキー |
HHXTWNYOJVJJMI-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681052.png)



![1-Boc-3-[dihydro-2H-pyran-4(3H)-ylidene]piperidine](/img/structure/B13681085.png)
![(6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane](/img/structure/B13681086.png)








